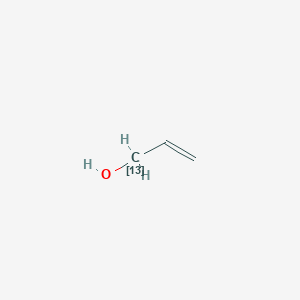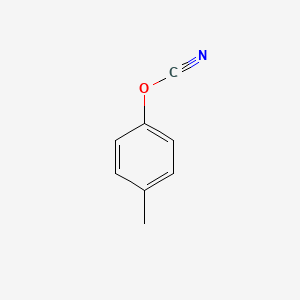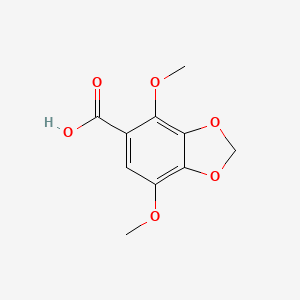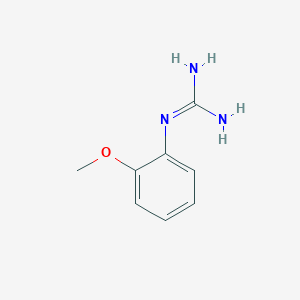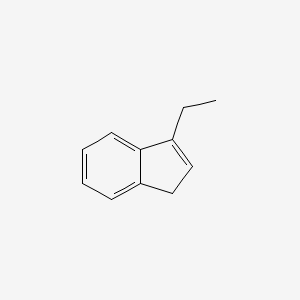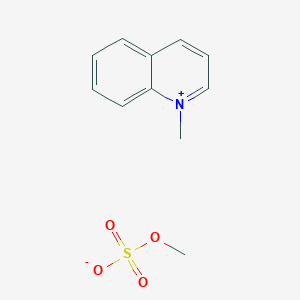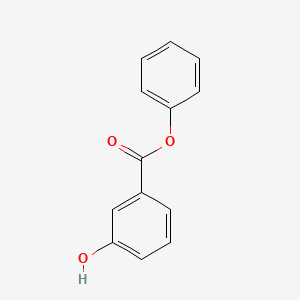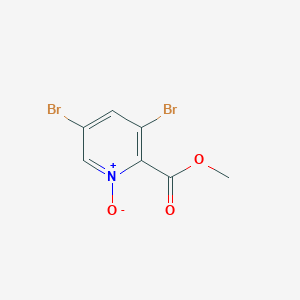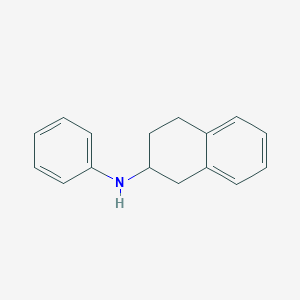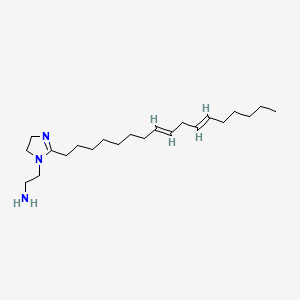
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine is a complex organic compound characterized by its unique structure, which includes a long aliphatic chain with two double bonds and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aliphatic chain: The aliphatic chain with double bonds can be synthesized using oleic acid or linoleic acid as starting materials.
Imidazole ring formation: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors such as glyoxal and ammonia.
Coupling of the aliphatic chain and imidazole ring: The final step involves coupling the synthesized aliphatic chain with the imidazole ring through a condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols depending on the specific conditions and reagents used.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
(Z,Z)-8,11-Heptadecadienyl Formate: Similar aliphatic chain but with a formate ester group instead of an imidazole ring.
(Z)-8-Heptadecenyl Formate: Similar structure with a single double bond and a formate ester group.
Uniqueness
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine is unique due to the presence of both an imidazole ring and a long aliphatic chain with two double bonds. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
94278-95-2 |
|---|---|
Molecular Formula |
C22H41N3 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
2-[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23/h6-7,9-10H,2-5,8,11-21,23H2,1H3/b7-6-,10-9- |
InChI Key |
XKCWXPZAFDQUDK-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC1=NCCN1CCN |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC1=NCCN1CCN |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC1=NCCN1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


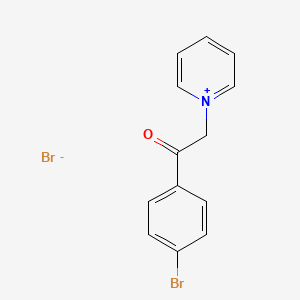

![2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-](/img/structure/B1625884.png)
